molecular formula C29H26N6O4S2 B2501454 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1023482-97-4

2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No. B2501454
CAS RN: 1023482-97-4
M. Wt: 586.69
InChI Key: WVYHQFNJBSOEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide" is a complex molecule that appears to be related to a class of compounds with potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the indole moiety and the imidazoquinazolinone core are present in the compounds discussed in the papers. These structural features are often associated with biological activity, and the presence of a sulfanyl acetamide group suggests potential for enzyme inhibition or interaction with biological receptors.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was synthesized through a three-step process starting from 2-(1H-indol-3-yl)acetic acid, proceeding through ester and hydrazide formation, and concluding with cyclization in the presence of CS2 and alcoholic KOH . This method could potentially be adapted for the synthesis of the compound by modifying the electrophiles used in the final step to introduce the desired sulfamoylphenyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using spectral techniques such as 1H-NMR, IR, and EI-MS . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The indole and imidazoquinazolinone moieties are likely to be key structural elements that contribute to the compound's potential biological activities.

Chemical Reactions Analysis

The related compounds synthesized in the papers undergo various chemical reactions, including cyclization and nucleophilic substitution. For example, chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide underwent cyclization to form a benzo[h]quinazolinone derivative, which then reacted with nucleophiles to yield products with different substituents . These reactions are indicative of the reactivity of the core structure and suggest that the compound may also undergo similar transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, the related compounds exhibit properties that suggest potential as therapeutic agents. For example, some of the synthesized compounds showed very good antibacterial activity against Salmonella typhi and Staphylococcus aureus, with minimal hemolytic activity . The presence of the sulfamoylphenyl group in the compound may also confer specific physical properties such as solubility and chemical reactivity, which could be relevant for its biological activity.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has shown that compounds similar to 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide exhibit significant antimicrobial and antifungal activity. This was demonstrated in a study where analogous compounds were tested and found effective against various bacterial and fungal strains (Anisetti & Reddy, 2012).

Antiulcer Activity

Another application of similar compounds is in the treatment of ulcers. A study on derivatives of 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide showed promising results in antiulcer activity, surpassing the effectiveness of standard treatments in certain cases (Patil, Ganguly, & Surana, 2010).

Antiprotozoal Activity

The compound and its derivatives have also been researched for antiprotozoal activity. A study synthesized several derivatives and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, finding them highly effective, often more so than traditional treatments (Pérez‐Villanueva et al., 2013).

Antitumor Activity

Significant antitumor activity has been observed in compounds related to 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide. A study demonstrated that several derivatives had substantial inhibitory effects on various human tumor cell lines, including melanoma and ovarian cancer (El-Badry, El-hashash, & Al-Ali, 2020).

Monoamine Oxidase Inhibition and Anti-inflammatory Activity

The compound's derivatives have also been used in the inhibition of monoamine oxidase, a key factor in various neurological disorders, and have shown anti-inflammatory properties (Markosyan et al., 2015).

Mechanism of Action

properties

IUPAC Name

2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6O4S2/c30-41(38,39)20-11-9-18(10-12-20)13-14-31-26(36)17-40-29-34-24-8-4-2-6-22(24)27-33-25(28(37)35(27)29)15-19-16-32-23-7-3-1-5-21(19)23/h1-12,16,25,32H,13-15,17H2,(H,31,36)(H2,30,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYHQFNJBSOEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.